Octahydroindolizin-3-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydroindolizin-3-imine is a nitrogen-containing heterocyclic compound It is characterized by its unique structure, which includes an indolizine ring system that is fully saturated, resulting in an octahydro configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octahydroindolizin-3-imine typically involves the condensation of a primary amine with an aldehyde or ketone, followed by cyclization. One common method is the reduction of the corresponding imine precursor using a reducing agent such as sodium cyanoborohydride (NaCNBH3) under slightly acidic conditions . The reaction is often catalyzed by acids to enhance the rate of imine formation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of microwave reactors has also been explored to increase efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Octahydroindolizin-3-imine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: The imine group can be reduced to an amine using reducing agents like NaBH4.
Substitution: It can participate in nucleophilic substitution reactions, where the imine nitrogen acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds or alkyl halides are often used in substitution reactions.
Major Products:
Oxidation: Produces oxo derivatives.
Reduction: Yields primary or secondary amines.
Substitution: Results in various substituted indolizine derivatives.
Scientific Research Applications
Octahydroindolizin-3-imine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of fine chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Octahydroindolizin-3-imine involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis . The compound’s reactivity is largely influenced by the electronic properties of the indolizine ring system, which can stabilize transition states and intermediates during chemical reactions .
Comparison with Similar Compounds
Indolizine: Unlike Octahydroindolizin-3-imine, indolizine is an unsaturated compound with a planar structure.
Pyrrolidine: This compound is a saturated five-membered ring containing nitrogen, similar in saturation but different in ring size.
Piperidine: A six-membered nitrogen-containing ring, similar in saturation but different in ring size and structure.
Uniqueness: this compound is unique due to its fully saturated indolizine ring system, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H14N2 |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2,5,6,7,8,8a-hexahydro-1H-indolizin-3-imine |
InChI |
InChI=1S/C8H14N2/c9-8-5-4-7-3-1-2-6-10(7)8/h7,9H,1-6H2 |
InChI Key |
VNJHIPCVZNOPEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)CCC2=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.